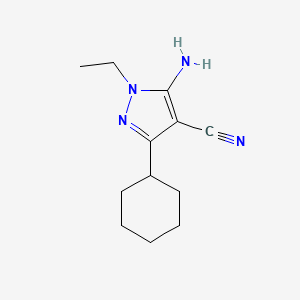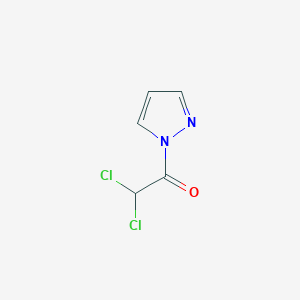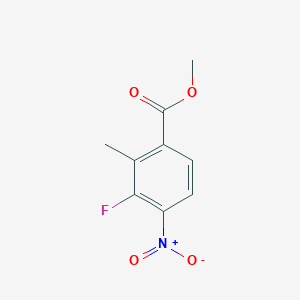
Methyl 3-fluoro-2-methyl-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-fluoro-2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, featuring a methyl ester group, a fluorine atom, a nitro group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-methyl-4-nitrobenzoate typically involves the nitration of methyl 3-fluoro-2-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to meet the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-fluoro-2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions, amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Methyl 3-fluoro-2-methyl-4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 3-fluoro-2-carboxy-4-nitrobenzoate.
Applications De Recherche Scientifique
Methyl 3-fluoro-2-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-fluoro-2-methyl-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The ester group allows for hydrolysis under physiological conditions, releasing the active components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-fluoro-4-nitrobenzoate: Similar structure but with different substitution pattern.
Methyl 4-fluoro-3-nitrobenzoate: Another isomer with the nitro and fluorine groups in different positions.
Methyl 2-methyl-3-nitrobenzoate: Lacks the fluorine atom but has similar functional groups
Uniqueness
Methyl 3-fluoro-2-methyl-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H8FNO4 |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
methyl 3-fluoro-2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO4/c1-5-6(9(12)15-2)3-4-7(8(5)10)11(13)14/h3-4H,1-2H3 |
Clé InChI |
FLXBQNQUQCHDOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


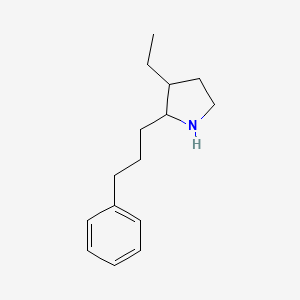
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)


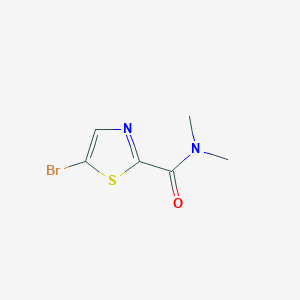


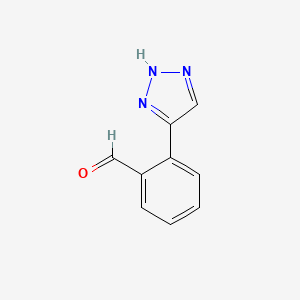
![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
